molecular formula C24H21NO5 B1454931 (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid CAS No. 487060-72-0

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid

Cat. No. B1454931
CAS RN: 487060-72-0
M. Wt: 403.4 g/mol
InChI Key: UPEAXWJZGLFDFI-FCHUYYIVSA-N
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Description

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid, also known as (2S,3R)-2-Fluorenylmethoxycarbonylamino-3-hydroxy-3-phenylpropanoic acid, is a newly developed organic compound with potential applications in the field of medicinal chemistry. It is a highly versatile compound that can be used for various purposes, including synthesis, drug development, and biological research. The compound has been studied extensively in recent years due to its unique properties and potential applications.

Scientific Research Applications

Synthesis Techniques

Research into the synthesis of complex organic compounds includes the preparation of specific chemical entities such as (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid and its derivatives. A notable method involves the synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-thiazole-4-carboxylic acid via N-Fmoc-thiourea, highlighting a high-yield route from 3-bromopyruvic acid (Le & Goodnow, 2004). Another approach details the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution, providing insights into the manipulation of stereochemistry for desired product outcomes (Shiraiwa et al., 2003).

Chemo-Enzymatic Routes

The chemo-enzymatic preparation of chiral compounds is exemplified by the production of (S)-3-hydroxy-3-phenylpropanoic acid, a progenitor of optically pure antidepressant drugs. This process involves the chemical synthesis of a racemic substrate and its enzymatic resolution, underscoring the integration of chemical and biological methods in drug precursor synthesis (Zhao et al., 2014).

Asymmetric Synthesis

Highly conformationally-constrained α-amino acid derivatives have been synthesized with high stereoselectivity, demonstrating the utility of Evans’ auxiliary in controlling stereoselectivity through key reactions like asymmetric Michael addition. This research highlights the importance of stereochemistry in the synthesis of non-natural amino acid derivatives (Yang et al., 2015).

Linker Technology for Solid Phase Synthesis

New phenylfluorenyl-based linkers for solid phase synthesis exhibit higher acid stability compared to standard trityl resins. This advancement in linker technology facilitates the immobilization and subsequent modifications of carboxylic acids and amines, leading to the release of products with high yield and purity (Bleicher et al., 2000).

properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c26-22(15-8-2-1-3-9-15)21(23(27)28)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28)/t21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEAXWJZGLFDFI-FCHUYYIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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